molecular formula C11H20O4 B12646438 Heptane-1,2-diyl diacetate CAS No. 39846-56-5

Heptane-1,2-diyl diacetate

Cat. No.: B12646438
CAS No.: 39846-56-5
M. Wt: 216.27 g/mol
InChI Key: PRVSFXXXZBBTJY-UHFFFAOYSA-N
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Description

Heptane-1,2-diyl diacetate, also known as 1,2-Heptanediol diacetate, is an organic compound with the molecular formula C11H20O4. It is a diester derived from heptane-1,2-diol and acetic acid. This compound is characterized by its relatively high boiling point of 268.1°C at 760 mmHg and a density of 0.994 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-1,2-diyl diacetate can be synthesized through the esterification of heptane-1,2-diol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacetate.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of acetic anhydride is preferred in industrial processes due to its higher reactivity compared to acetic acid .

Chemical Reactions Analysis

Types of Reactions: Heptane-1,2-diyl diacetate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptane-1,2-diol and acetic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.

    Reduction: this compound can be reduced to heptane-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Hydrolysis: Heptane-1,2-diol and acetic acid.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Heptane-1,2-diol.

Scientific Research Applications

Heptane-1,2-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and diols.

    Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It serves as a plasticizer and a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of heptane-1,2-diyl diacetate primarily involves its hydrolysis to heptane-1,2-diol and acetic acid. The ester bonds are cleaved by water in the presence of an acid or base catalyst. The molecular targets and pathways involved in its hydrolysis are similar to those of other esters, where the ester bond is susceptible to nucleophilic attack by water molecules .

Comparison with Similar Compounds

    Heptane-1,2,3-triol: Another derivative of heptane with three hydroxyl groups.

    1,2-Heptanediol: The parent diol from which heptane-1,2-diyl diacetate is derived.

    1,2-Hexanediol diacetate: A similar diester with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its relatively high boiling point and density make it suitable for specific industrial applications where these properties are advantageous .

Properties

CAS No.

39846-56-5

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

2-acetyloxyheptyl acetate

InChI

InChI=1S/C11H20O4/c1-4-5-6-7-11(15-10(3)13)8-14-9(2)12/h11H,4-8H2,1-3H3

InChI Key

PRVSFXXXZBBTJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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